1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-(2-bicyclo[221]heptanyl)propan-2-ol;hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Scientific Research Applications
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of Functional Groups: The hydroxyl and amino groups are introduced through subsequent functionalization steps. For instance, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, while the amino group can be added through reductive amination.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the functionalization steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides for amide formation, alkyl halides for alkylation.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the alcohol from the ketone.
Substitution: Formation of amides, alkylated amines, or other derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to these targets, influencing biological pathways and eliciting specific physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)ethanol: Similar structure but with an ethanol backbone.
2-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-1-ol: Differing in the position of the amino group.
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)butan-2-ol: Longer carbon chain in the backbone.
Uniqueness
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups and the bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
1-amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(12,6-11)9-5-7-2-3-8(9)4-7;/h7-9,12H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVJJIVSWNTIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC2CCC1C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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